[1] Novel Schiff Base of E-2-(((4-Aminophenyl)imino)methyl)-5-(difluoromethoxy)phenol Fluorescence Chemosensor for Detection of Al3+, Fe2+, Cu2+ Ions and its Application towards Live Cell Imaging
The presence of a reactive phenolic group (OH) on the aromatic ring suggests 4-(difluoromethoxy)phenol could be a useful building block for the synthesis of more complex organic molecules. However, further research is needed to explore its reactivity and compatibility with different reaction conditions.
The combination of the electron-withdrawing difluoromethoxy group and the electron-donating hydroxyl group could potentially make 4-(difluoromethoxy)phenol useful in the development of new functional materials. More research is needed to understand how this molecule interacts with other materials and how it might influence their properties.
4-(Difluoromethoxy)phenol, with the chemical formula and CAS number 87789-47-7, is an aromatic compound characterized by the presence of a difluoromethoxy group attached to a phenolic structure. This compound is notable for its unique physical and chemical properties, including a molecular weight of 160.12 g/mol and significant hydrogen bond acceptor capability, which influences its solubility and reactivity in various environments .
These reactions highlight the compound's versatility as a building block in synthetic chemistry .
Research indicates that 4-(Difluoromethoxy)phenol exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and as an intermediate in the synthesis of pharmaceuticals, particularly in relation to compounds that target bacterial infections. Its biological profile suggests moderate toxicity, necessitating careful handling during laboratory and industrial applications .
Several methods have been developed for synthesizing 4-(Difluoromethoxy)phenol:
These methods emphasize the compound's accessibility for research and commercial applications .
4-(Difluoromethoxy)phenol finds applications across various fields:
These applications underline the compound's significance in both industrial chemistry and research settings .
Studies on the interaction of 4-(Difluoromethoxy)phenol with biological systems suggest that it may interact with various cellular pathways. Its potential as a drug candidate has led to investigations into its pharmacokinetics and mechanisms of action against specific pathogens. Additionally, its interactions with enzymes involved in drug metabolism are of particular interest, as they may influence its efficacy and safety profile .
Several compounds share structural similarities with 4-(Difluoromethoxy)phenol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Difluoromethoxy)phenol | 53104-96-4 | 0.94 |
| 1-Methoxy-4-(trifluoromethoxy)benzene | 710-18-9 | 0.94 |
| 1-Bromo-4-(difluoromethoxy)benzene | 5905-69-1 | 0.78 |
| 2-(Difluoromethoxy)naphthalene | 712-79-8 | 0.78 |
The uniqueness of 4-(Difluoromethoxy)phenol lies in its specific difluoromethoxy substituent, which enhances its reactivity compared to similar compounds lacking this feature. This makes it particularly valuable in synthetic applications where selective reactivity is desired .
| Substrate | Reagent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenol | ClCF2CO2Na | K2CO3 | 120 | 8 | 67 |
| 4-Nitrophenol | ClCF2CO2Na | K2CO3 | 120 | 8 | 89 |
| 4-Methoxyphenol | ClCF2CO2Na | K2CO3 | 120 | 8 | 54 |
| 2-Naphthol | ClCF2CO2Na | K2CO3 | 120 | 8 | 72 |
| 4-Bromophenol | ClCF2CO2Na | K2CO3 | 120 | 8 | 78 |
| 4-Iodophenol | ClCF2CO2Na | K2CO3 | 120 | 8 | 85 |
| Thiophenol | ClCF2CO2Na | K2CO3 | 120 | 6 | 84 |
| 4-Methylthiophenol | ClCF2CO2Na | K2CO3 | 120 | 6 | 79 |
The mechanistic pathway involves initial deprotonation of the phenolic hydroxyl group by potassium carbonate, followed by nucleophilic substitution at the difluorocarbene carbon [3]. Zafrani and colleagues reported that diethyl bromodifluoromethylphosphonate serves as an exceptionally efficient difluorocarbene precursor, enabling reactions to proceed at significantly lower temperatures (−78°C to room temperature) with enhanced functional group tolerance [3].
Alternative difluorocarbene precursors include 2-chloro-2,2-difluoroacetophenone, which offers improved environmental profiles compared to ozone-depleting substance-based reagents [2]. This methodology demonstrates broad substrate compatibility, successfully converting structurally diverse phenol derivatives to their corresponding difluoromethyl ethers in moderate to good yields.
Modern fluorination approaches utilizing hydrogen fluoride/pyridine complexes represent a significant advancement in difluoromethoxy group installation methodology. These systems leverage the enhanced nucleophilicity of fluoride ions in protic environments while maintaining acceptable safety profiles compared to anhydrous hydrogen fluoride [4].
Pyridinium poly(hydrogen fluoride), commonly known as Olah's reagent, comprises approximately 30% pyridine and 70% hydrogen fluoride, providing a liquid fluorinating medium at ambient temperature [4]. The mechanism involves protonation of the substrate followed by nucleophilic addition of fluoride ion, with the potential for carbocation intermediates depending on substrate structure.
Table 2: Modern Hydrogen Fluoride/Pyridine Systems - Comparative Analysis
| Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Substrate Scope | Typical Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| HF-Pyridine (70% HF) | 25 | 12 | Limited | 45-70 | Low |
| Et3N-3HF | 60 | 24 | Moderate | 60-85 | Moderate |
| KF/18-Crown-6 | 80 | 48 | Broad | 70-92 | High |
| Me4NF | 25 | 4 | Broad | 80-95 | High |
| Bu4NF | 25 | 8 | Moderate | 65-80 | Moderate |
Tetramethylammonium fluoride emerges as a particularly effective fluorinating agent, demonstrating exceptional reactivity for nucleophilic aromatic substitution reactions at room temperature [5]. Unlike tetrabutylammonium fluoride, tetramethylammonium fluoride exhibits superior stability and resistance to Hofmann elimination, enabling isolation and storage as an anhydrous solid [5].
The development of in situ generation strategies for high-concentration anhydrous tetraalkylammonium fluoride solutions has addressed traditional limitations of elevated temperature requirements. These approaches combine fluorine-containing electrophiles such as hexafluorobenzene or acyl fluorides with tetraalkylammonium nucleophiles, enabling nucleophilic aromatic substitution under remarkably mild conditions [5].
Electrochemical fluorination methods represent an emerging subset of modern fluorination techniques, utilizing electricity to facilitate fluorination reactions while reducing dependence on toxic reagents [6]. These approaches demonstrate particular promise for late-stage fluorination applications, offering improved safety profiles and reduced waste generation compared to traditional methods.
Catalytic asymmetric synthesis of difluoromethyl-containing compounds has emerged as a sophisticated approach for accessing enantiomerically enriched products. Phase-transfer catalysis using chiral quaternary ammonium salts derived from cinchona alkaloids represents the most developed methodology in this area [7].
The enantioselective nucleophilic difluoromethylation of aromatic aldehydes employs phenylsulfonyl difluoromethane as the difluoromethylating reagent under phase-transfer conditions [7]. Chiral quaternary ammonium salts based on cinchonine and quinine scaffolds provide effective stereochemical control, with cinchonine derivatives typically yielding (+)-configured products while quinine derivatives afford (-)-configured products.
Table 3: Catalytic Asymmetric Synthesis of Difluoromethyl Carbinols
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Configuration |
|---|---|---|---|---|---|
| Benzaldehyde | CN-derived QAS | -40 | 67 | 47 | (+) |
| 4-Chlorobenzaldehyde | CN-derived QAS | -40 | 78 | 64 | (+) |
| 2-Fluorobenzaldehyde | CN-derived QAS | -40 | 82 | 58 | (+) |
| 4-Methoxybenzaldehyde | QN-derived QAS | 25 | 71 | 46 | (-) |
| 2-Naphthaldehyde | CN-derived QAS | -40 | 65 | 23 | (+) |
| 4-Nitrobenzaldehyde | CN-derived QAS | -40 | 89 | 72 | (+) |
The optimization of reaction conditions reveals that toluene as solvent and solid potassium hydroxide as base provide optimal enantioselectivity outcomes [7]. Temperature control proves crucial, with reactions conducted at −40°C generally affording superior enantiomeric excess values compared to room temperature processes. Halogen-substituted benzaldehydes demonstrate enhanced enantioselectivity compared to substrates bearing electron-donating substituents.
Palladium-catalyzed asymmetric decarboxylative allylic alkylation represents an alternative approach for accessing enantioenriched difluoromethoxy-containing compounds [8]. This methodology successfully converts difluoromethoxy allyl enol carbonates to α-difluoromethoxy allyl ketones featuring tetrasubstituted stereogenic centers with excellent yields and high enantioselectivity.
The scope of catalytic asymmetric difluoromethylation extends beyond aldehyde substrates to include other electrophilic partners. However, the development of efficient catalytic systems for direct asymmetric installation of difluoromethoxy groups onto phenolic substrates remains an active area of research with limited reported examples.
Environmental sustainability considerations have driven the development of green chemistry approaches for difluoromethoxy group installation, focusing on waste minimization, energy efficiency, and the use of environmentally benign reagents [6] [9].
Mechanochemical difluoromethylation using ball milling represents a paradigm shift toward solvent-free synthetic methodologies [10]. This approach achieves excellent yields (up to 99%) for difluoromethyl ether formation within one hour at room temperature, dramatically reducing waste generation through elimination of organic solvents and simplified product purification via filtration.
Table 4: Green Chemistry Approaches - Environmental Impact Assessment
| Method | Solvent Usage | Energy Requirement | Waste Generation | Atom Economy (%) | Environmental Score |
|---|---|---|---|---|---|
| Traditional ClCF2CO2Na | High (DMF/Water) | High (120°C) | High | 45 | Poor |
| Electrochemical Fluorination | Minimal (Et3N-3HF) | Moderate (RT, electrical) | Low | 78 | Good |
| Mechanochemical Ball Milling | Solvent-free | Low (RT, mechanical) | Minimal | 89 | Excellent |
| Photocatalytic Difluoromethoxylation | Moderate (MeCN) | Low (RT, LED) | Moderate | 65 | Good |
| Ionic Liquid-Based System | Recyclable IL | Moderate (80°C) | Low | 72 | Good |
Photocatalytic difluoromethoxylation utilizing visible light activation presents another environmentally attractive approach [11]. Liu and colleagues developed a protocol employing benzotriazole-based difluoromethoxylating reagents under photocatalytic conditions with ruthenium complexes as photocatalysts. This methodology proceeds via radical mechanisms at room temperature under blue light-emitting diode irradiation, offering improved functional group tolerance and reduced energy requirements.
Electrochemical fluorination methods eliminate the need for stoichiometric fluorinating reagents through direct anodic oxidation processes [6]. These approaches utilize fluoride sources such as triethylamine tris(hydrogen fluoride) or potassium fluoride, enabling reagent-free fluorination with excellent scalability potential for industrial applications.
Ionic liquid-based fluorination systems provide recyclable reaction media with reduced environmental impact [9]. Fluorinated ionic liquids demonstrate effective fluorination capabilities with low toxicity profiles and high recyclability, though higher initial costs may limit widespread adoption. The use of fluorinated polymers as heterogeneous fluorination reagents offers additional advantages through improved safety and reduced waste generation.
The environmental assessment of these methodologies reveals mechanochemical ball milling as the most sustainable approach, achieving exceptional atom economy (89%) with minimal waste generation and energy requirements. Traditional approaches utilizing sodium 2-chloro-2,2-difluoroacetate receive poor environmental scores due to high solvent usage, elevated temperature requirements, and significant waste generation.
4-(Difluoromethoxy)phenol exhibits distinct thermodynamic characteristics influenced by the electron-withdrawing difluoromethoxy substituent and the phenolic hydroxyl group. The compound demonstrates enhanced thermal stability compared to unsubstituted phenol, with decomposition temperatures exceeding 250°C for difluoromethoxy-containing aromatic compounds [1]. This thermal resilience stems from the strong carbon-fluorine bonds within the difluoromethoxy group, which possess bond dissociation energies significantly higher than typical carbon-hydrogen bonds [2].
The phase behavior of 4-(Difluoromethoxy)phenol can be inferred from closely related compounds. The difluoromethoxy-3-hydroxybenzaldehyde analog exhibits a melting point range of 85-90°C and a predicted boiling point of 280.6±35.0°C [3]. For 4-(Difluoromethoxy)phenol, the melting point is estimated to be slightly lower due to the absence of the electron-withdrawing aldehyde group, likely falling within the range of 75-85°C. The predicted boiling point would similarly be reduced to approximately 260-280°C [3].
Thermodynamic stability calculations using quantum mechanical methods demonstrate that difluoromethoxy-substituted aromatics maintain configurational stability across temperature ranges from 100-700 K [4]. The heat capacity (Cp) follows a parabolic relationship with temperature: Cp = 0.0519 + 0.1147T - 6.6149×10⁻⁵T² (cal mol⁻¹K⁻¹), while entropy (Sm) exhibits the relationship: Sm = 51.605 + 0.12797T - 3.9798×10⁻⁵T² (cal mol⁻¹K⁻¹) [4]. These thermodynamic functions indicate increasing molecular motion and disorder with temperature elevation, consistent with expected phase transition behavior.
The glass transition temperature for phenolic polymers containing similar structural motifs occurs around 170°C [5], suggesting that 4-(Difluoromethoxy)phenol would maintain crystalline integrity well below this temperature. Differential scanning calorimetry studies of related phenolic compounds reveal endothermic decomposition processes beginning around 370°C, with maximum decomposition rates occurring at 625°C [6].
The solubility profile of 4-(Difluoromethoxy)phenol is governed by the contrasting hydrophilic nature of the phenolic hydroxyl group and the lipophilic character of the difluoromethoxy substituent. The compound exhibits an XLogP3 value of 2.3 [7], indicating moderate lipophilicity that favors organic solvent dissolution over aqueous media.
Aqueous Solubility: The compound demonstrates poor water solubility, predicted to be significantly lower than unsubstituted phenol (8.3 g/100 mL at 20°C) [8]. The difluoromethoxy group reduces hydrogen bonding potential with water molecules while increasing hydrophobic character. Estimated aqueous solubility ranges from 0.5-1.5 g/100 mL at ambient temperature [9].
Organic Solvent Compatibility: 4-(Difluoromethoxy)phenol shows excellent solubility in polar organic solvents. Related difluoromethoxy compounds exhibit moderate solubility in dimethyl sulfoxide and methanol , with enhanced dissolution in polar aprotic solvents when derivatized to acetamide forms. The compound demonstrates good solubility in ethanol and acetone, typical of phenolic compounds with moderate lipophilic substitution .
Solvent Parameter Analysis: The compound's high gastrointestinal absorption classification [12] supports its favorable dissolution characteristics in biological media containing mixed aqueous-organic environments. The topological polar surface area of 29.46 Ų [12] indicates sufficient polarity for interaction with hydrogen bond-accepting solvents while maintaining organic solubility.
Partition Behavior: The balance between the electron-withdrawing difluoromethoxy group and the hydrogen bond-donating phenol creates a compound with intermediate polarity. This results in preferential partitioning into organic phases during liquid-liquid extractions, with partition coefficients favoring non-aqueous media by factors of 10²-10³ based on structural analogies .
The acid-base properties of 4-(Difluoromethoxy)phenol are significantly influenced by the electron-withdrawing nature of the difluoromethoxy substituent, which enhances the acidic character relative to unsubstituted phenol. Phenol exhibits a pKa of 10.0 [13], while electron-withdrawing substituents systematically decrease this value through inductive and resonance effects.
Electronic Effects on Acidity: The difluoromethoxy group exerts a strong electron-withdrawing influence through both inductive effects (electronegativity of fluorine atoms) and resonance interactions with the aromatic system [14]. This stabilizes the phenolate anion formed upon deprotonation, increasing the compound's acidity relative to phenol. Computational studies using fuzzy-border continuum solvation models demonstrate that fluorinated substituents can reduce phenolic pKa values by 0.1-0.7 units depending on position and electronic character [15].
pKa Estimation: Based on substituent effects and computational predictions, 4-(Difluoromethoxy)phenol is estimated to have a pKa in the range of 9.7-9.9 [15]. This represents a moderate decrease from unsubstituted phenol, reflecting the electron-withdrawing power of the difluoromethoxy group. The para-position substitution allows for optimal resonance stabilization of the conjugate base through delocalization of negative charge onto the electronegative oxygen and fluorine atoms.
Comparison with Related Compounds: 4-Methoxyphenol exhibits a pKa of 10.6 [14], demonstrating how electron-donating substituents increase the pKa relative to phenol. In contrast, 4-fluorophenol shows a pKa around 9.9, indicating that even simple fluorine substitution enhances acidity [13]. The difluoromethoxy group, containing multiple electronegative fluorine atoms, is expected to produce a similar or slightly greater acidifying effect.
pH-Dependent Speciation: At physiological pH (7.4), approximately 1-3% of 4-(Difluoromethoxy)phenol would exist in the deprotonated phenolate form, while the majority remains as the neutral phenol. This speciation profile influences solubility, with the phenolate form showing enhanced water solubility compared to the neutral species.
The crystal packing of 4-(Difluoromethoxy)phenol is governed by a complex interplay of hydrogen bonding, van der Waals forces, and fluorine-specific interactions. Analysis of related difluoromethoxy-containing compounds reveals characteristic supramolecular assembly patterns that can be extrapolated to predict the solid-state behavior of this compound.
Hydrogen Bonding Networks: The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, forming primary intermolecular stabilization through O-H···O interactions [16]. In difluoromethoxy derivatives, additional C-H···O hydrogen bonds contribute secondary stabilization, with the ether oxygen of the difluoromethoxy group participating as an acceptor [17]. These interactions typically form one-dimensional chains or two-dimensional sheets in the crystal structure.
Fluorine-Mediated Interactions: The difluoromethoxy group introduces unique C-H···F interactions that contribute 12.9-16.2% of total intermolecular contacts in related structures [17] [18]. These interactions, while weaker than traditional hydrogen bonds, provide directional stabilization that influences molecular orientation within the crystal lattice. The electronegativity of fluorine creates favorable electrostatic interactions with electropositive hydrogen atoms on adjacent molecules.
Aromatic Stacking Patterns: Unlike simple aromatic compounds that often exhibit π-π stacking, substituted phenols with bulky groups like difluoromethoxy typically show limited face-to-face aromatic interactions [19]. Instead, molecules adopt offset or edge-to-face arrangements that maximize intermolecular contacts while minimizing steric repulsion. C-H···π interactions between the aromatic ring and methyl or methylene hydrogens provide additional stabilization [17].
Hirshfeld Surface Analysis: Computational analysis of molecular surfaces in difluoromethoxy compounds reveals that H···H contacts dominate the intermolecular interaction profile (54.1% of contacts), followed by F···H/H···F interactions (16.9%), O···H/H···O contacts (15.4%), and C···H/H···C interactions (12.6%) [18]. This distribution indicates that close-packing Van der Waals forces are the primary stabilizing factor, with specific directional interactions providing secondary organization.
Crystal Packing Efficiency: The combination of phenolic hydrogen bonding and difluoromethoxy substituent effects is expected to produce a crystal packing with moderate efficiency, likely achieving packing coefficients of 0.65-0.72. The bulky difluoromethoxy group creates steric demands that reduce optimal close-packing, while the hydrogen bonding capability of the phenol enhances directional organization and stability [20].
Acute Toxic;Irritant